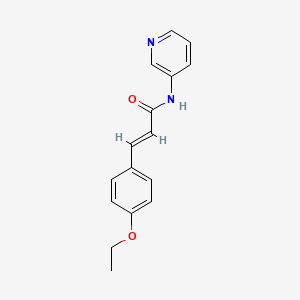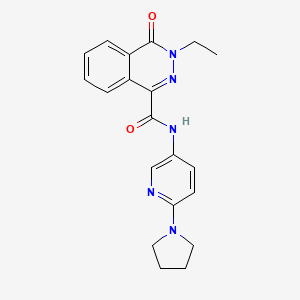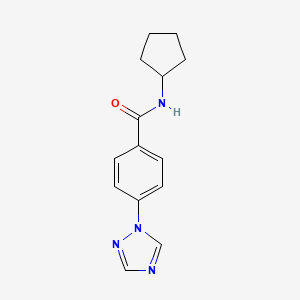
(E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide, also known as PEPA, is a chemical compound that has been extensively studied for its potential use in scientific research. PEPA belongs to the family of acrylamide derivatives that act as modulators of glutamate receptors. In
Wirkmechanismus
(E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide acts as a positive allosteric modulator of the AMPA receptor by binding to a specific site on the receptor. This binding leads to a conformational change in the receptor, which enhances its activity. The enhanced activity of the AMPA receptor leads to increased synaptic transmission, which is critical for learning and memory processes.
Biochemical and Physiological Effects
(E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide has been shown to have a range of biochemical and physiological effects. In animal models, (E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide has been shown to improve learning and memory, increase synaptic plasticity, and enhance long-term potentiation. (E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide has also been shown to have neuroprotective effects and to reduce the severity of seizures in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide has several advantages for use in lab experiments. It is a highly potent and selective modulator of the AMPA receptor, making it suitable for studying the role of the receptor in learning and memory processes. (E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide is also relatively stable and can be easily synthesized in high purity and yield. However, there are also some limitations to using (E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide in lab experiments. Its effects on other glutamate receptors are not well understood, and it can be difficult to control the concentration of (E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide in in vitro experiments.
Zukünftige Richtungen
For research on (E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide include its potential use in the treatment of neurological disorders, the development of more potent and selective modulators of the AMPA receptor, and further understanding of its effects on other glutamate receptors.
Synthesemethoden
The synthesis of (E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide involves a multi-step process that starts with the reaction between 4-ethoxybenzaldehyde and malonic acid in the presence of a catalyst. The resulting product is then subjected to a series of reactions that include esterification, reduction, and amidation to yield the final product, (E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide. The synthesis of (E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide has been optimized to yield high purity and yield, making it suitable for scientific research.
Wissenschaftliche Forschungsanwendungen
(E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide has been extensively studied for its potential use as a modulator of glutamate receptors. Glutamate is a neurotransmitter that plays a critical role in synaptic plasticity, learning, and memory. (E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide acts as a positive allosteric modulator of the AMPA receptor, which is a subtype of glutamate receptor. AMPA receptors are involved in fast synaptic transmission and are critical for learning and memory processes. (E)-N-(3-Pyridinyl)-3-(4-ethoxyphenyl)acrylamide has been shown to enhance the activity of AMPA receptors, leading to increased synaptic transmission and improved learning and memory in animal models.
Eigenschaften
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-N-pyridin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-2-20-15-8-5-13(6-9-15)7-10-16(19)18-14-4-3-11-17-12-14/h3-12H,2H2,1H3,(H,18,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMLRNVOHPDJLG-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=CC(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C/C(=O)NC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-ethoxyphenyl)-N-pyridin-3-ylprop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,2,6,6-tetramethyl-N-[(5-phenylthiophen-2-yl)methyl]piperidin-4-amine](/img/structure/B7461825.png)
![3'-[2-(4-Methoxyphenoxy)ethyl]spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7461830.png)


![1-[(3-Bromophenyl)methyl]-3-methylimidazolidine-2,4,5-trione](/img/structure/B7461845.png)
![(3-Amino-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-11-yl)-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B7461846.png)

![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461857.png)
![7-Fluoro-3-[(2-phenyl-1,3-thiazol-4-yl)methyl]quinazolin-4-one](/img/structure/B7461864.png)
![methyl 5-[[2-(cyclopropylamino)-2-oxoethyl]-methylcarbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7461887.png)
![3-[4-(2-Phenylethenesulfonyl)piperazin-1-yl]azepan-2-one](/img/structure/B7461889.png)


![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B7461917.png)